molecular formula C10H17NO B1440121 trans-4-Aminoadamantan-1-ol CAS No. 62058-03-1

trans-4-Aminoadamantan-1-ol

Cat. No. B1440121
CAS RN: 62058-03-1
M. Wt: 167.25 g/mol
InChI Key: HMPCLMSUNVOZLH-VDAKZHKGSA-N
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Description

Trans-4-Aminoadamantan-1-ol is an organic compound with the molecular formula C10H17NO and a molecular weight of 167.25 . It is a colorless to pale yellow crystal with a special molecular structure in which the amino group on the adamantane ring is located in the trans position .


Synthesis Analysis

The synthesis of trans-4-Aminoadamantan-1-ol is mainly obtained by solvent-catalyzed hydrogenation in the presence of adamantane . Specific synthetic procedures can refer to methods in organic synthesis handbooks or research literature .


Molecular Structure Analysis

The molecular structure of trans-4-Aminoadamantan-1-ol is unique, with the amino group on the adamantane ring located in the trans position . The InChI code for this compound is 1S/C10H17NO/c11-9-7-1-6-2-8 (9)5-10 (12,3-6)4-7/h6-9,12H,1-5,11H2 .


Chemical Reactions Analysis

The method for synthesizing trans-4-Aminoadamantan-1-ol involves using 5-hydroxy-2-adamantanone as a raw material, aqueous ammonia as a solvent, obtaining 4-amino-1-hydroxy adamantane by palladium-carbon hydrogenation reduction, acidifying 4-amino-1-hydroxy adamantane into a salt, and thus obtaining trans-4-amino-1-hydroxy adamantane hydrochloride .


Physical And Chemical Properties Analysis

Trans-4-Aminoadamantan-1-ol has a boiling point of 230-235°C . It is a solid at ambient temperature . The compound is white to almost white in color .

Scientific Research Applications

Drug Synthesis

Trans-4-Aminoadamantan-1-ol serves as an intermediate in the synthesis of various pharmaceutical compounds. It has been utilized in the creation of antiviral drugs, such as Lopinavir , which is used in the treatment of HIV/AIDS . The compound’s structure allows for the addition of various functional groups, making it versatile for modifications and optimizations in drug design.

Materials Science

In materials science, trans-4-Aminoadamantan-1-ol can be used to modify the properties of polymers and create new materials with enhanced features. Its adamantane core provides a robust scaffold that can improve the thermal stability and mechanical strength of materials .

Medical Research

This compound has shown potential as a medical intermediate. It’s being explored in clinical trials for the treatment of conditions such as hyperlipidemia, diabetes, obesity, arteriosclerosis, atherosclerosis, and hyperglycemia. Its application in these areas is due to its ability to interact with various biological pathways .

Organic Synthesis

As an intermediate in organic synthesis, trans-4-Aminoadamantan-1-ol is widely used due to its cage-like structure, which is ideal for building complex organic molecules. Its unique geometry allows for the synthesis of novel organic compounds with potential applications in various chemical industries .

Antiviral Drug Development

The compound’s application in antiviral drug development is significant. It has been used in the synthesis of drugs that target viral proteins, preventing the replication of viruses within host cells. This makes it a valuable asset in the ongoing fight against viral diseases .

Clinical Trials

Trans-4-Aminoadamantan-1-ol derivatives are currently being tested in phase II and phase III clinical trials. These trials aim to assess the efficacy of new drugs developed using this compound for various diseases, highlighting its importance in advancing medical treatments .

Safety and Hazards

Trans-4-Aminoadamantan-1-ol has several safety precautions. It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .

Future Directions

Trans-4-Aminoadamantan-1-ol and its derivatives are described as a new generation of fine chemical materials, with extensive applications in fields such as medicine, functional polymers, spices, makeup, tensio-active agents, lubricants, and sensitive photographic materials . The development and application of adamantane derivative research have great significance . The method of synthesizing trans-4-Aminoadamantan-1-ol is favorable for the development of mass production due to its high atom economy, few reaction steps, and high yield .

properties

IUPAC Name

(3S)-4-aminoadamantan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9,12H,1-5,11H2/t6?,7-,8?,9?,10?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPCLMSUNVOZLH-VDAKZHKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CC3(CC1CC(C3)C2N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Aminoadamantan-1-ol

Synthesis routes and methods I

Procedure details

Rh/Al2O3 (2.3 g, 5 wt. %, 1.1 mmol) was added to a mixture of 5-hydroxy-admantane-2-one oxime (10 g, 55 mmol) in EtOH (100 mL) in a Parr hydrogenation bottle. The hydrogenation reaction was performed in a Parr hydrogenation instrument at 55 psi pressure of hydrogen at 50° C. for 48 hours. The disappearance of starting material and generation of the product were detected by LC-MS. The mixture was filtered through celite and concentrated under vacuum to dryness to give 4-amino-adamantan-1-ol (about 9 g, ˜98%) which was used for the next step without further purification. Mass spectrum: m/z: 168.1 (M+1).
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Synthesis routes and methods II

Procedure details

5-Hydroxy-adamantan-2-one (15 g, 90.24 mmol, International Specialty) and Pd/C (1.498 g, Degussa 19985880, 5%, 50% water) were added to a Parr reactor, followed by ammonia in methanol solution (7N, 300.4 ml, 2.1 mol). The reactor was pressurized with hydrogen at 200-250 psi for 18 h. The mixture was then filtered over a pad of celite and concentrated in vacuo to give 4-amino-adamantan-1-ol (15.15 g, 4/1=trans/cis by NMR-D2O) as a white solid. This material is used directly without further purification.
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Synthesis routes and methods III

Procedure details

To a mixture of concentrated sulfuric acid (300 ml) and concentrated nitric acid (30 ml) cooled in an ice bath to 10° C. is added tricyclo[3.3.1.13,7 ]decan-2-amine hydrochloride (20 g; 0.107 mole) in 5 g portions over 10 minutes. This mixture is then stirred for 2 hours with cooling. The reaction mixture is poured over ice and the pH raised to pH 10-11 using 40% NaOH. This mixture is extracted with chloroform, dried over MgSO4 and evaporated to dryness to give 5-hydroxytricyclo[3.3.1.13,7 ]decan-2-amine as a solid residue (m.p. 267°-270° C.) which is used directly in step B.
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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

This know material (CAS 62058-13-3) was made according to Klimova et al., Khimiko-Farmatsevticheskii Zhurnal (1986), 20(7), 810-815 by hydroxylation of 2-aminoadamantane with HNO3 in H2SO4. 2-amino-5-hydroxyadamantane was obtained as a 2:1 mixture of the (Z) and (E) diasteromers.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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